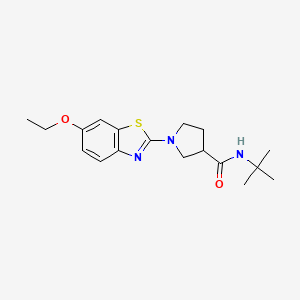

N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position, linked to a pyrrolidine-3-carboxamide scaffold bearing a tert-butyl group. The ethoxy group at position 6 of the benzothiazole ring is a common structural motif that enhances lipophilicity and metabolic stability, while the pyrrolidine carboxamide moiety may contribute to conformational rigidity and hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-5-23-13-6-7-14-15(10-13)24-17(19-14)21-9-8-12(11-21)16(22)20-18(2,3)4/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUDDISFPJLZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCC(C3)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring and the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide exhibit promising anticancer properties. The benzothiazole moiety is known for its ability to inhibit cancer cell proliferation. Studies have reported that derivatives of benzothiazole can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural components .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have shown effectiveness against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Biochemical Interactions

Mechanism of Action

this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways. For instance, the compound could inhibit enzymes that are crucial for tumor growth or microbial survival, thereby providing a dual action against both cancerous cells and pathogens .

Drug Development

Lead Compound for Synthesis

This compound serves as a lead structure for the synthesis of new analogs with enhanced biological activity. Medicinal chemists can modify the pyrrolidine or benzothiazole components to improve efficacy and reduce toxicity. The structure allows for various substitutions that can be explored to optimize pharmacological profiles .

Formulation Development

In drug formulation studies, this compound can be incorporated into various delivery systems, such as nanoparticles or liposomes, enhancing its bioavailability and targeting capabilities. This is particularly relevant for delivering drugs directly to tumor sites while minimizing systemic exposure .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Compound A (tert-Butyl N-(6-(4-(4-(Cyclopentylamino)-6-Ethoxy-1,3,5-Triazin-2-yl)Piperazin-1-yl)Hexyl)Carbamate)

- Core Structure : 1,3,5-Triazine ring (vs. benzothiazole in the target compound).

- Key Substituents: Ethoxy group at position 6 (shared with the target compound). Piperazine and cyclopentylamino groups (vs. pyrrolidine carboxamide in the target compound).

- The absence of a benzothiazole ring may reduce π-π stacking interactions in target binding.

Compound B (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid)

- Core Structure: Tetrahydroquinoline fused with benzothiazole (vs. pyrrolidine in the target compound).

- Key Substituents: Benzothiazol-2-ylamino group (shared benzothiazole motif). Carboxylic acid (vs. carboxamide in the target compound).

- Pharmacological Relevance : The carboxylic acid group may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s carboxamide .

Compound C (2-[(6-Ethoxy-1,3-Benzothiazol-2-yl)Thio]Pentanoic Acid)

- Core Structure: Benzothiazole with a thioether-linked pentanoic acid (vs. pyrrolidine carboxamide).

- Key Substituents :

- Ethoxy group at position 6 (shared with the target compound).

- Thioether and carboxylic acid (vs. carboxamide and tert-butyl groups).

- Synthetic Yield : 51% (lower than typical yields for carboxamide derivatives, which often exceed 70% due to stable intermediates) .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a tert-butyl group and a benzothiazole moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells. For example, compounds related to the target molecule have demonstrated cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia) . The anticancer activity is often attributed to the ability to inhibit key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound can be linked to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as p38 MAPK. This inhibition can lead to reduced production of pro-inflammatory cytokines like TNF-alpha and IL-6 .

- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors such as p53 and caspases . This mechanism is crucial for its potential use in cancer therapy.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress, a common factor in various diseases including cancer .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of a series of benzothiazole derivatives against human cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating significant potency against tumor cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | U937 | 9.8 | Enzyme inhibition |

| N-tert-butyl derivative | MCF-7 | 10.0 | Apoptosis induction |

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains using microdilution methods. The findings revealed that it had a notable inhibitory effect on E. coli and Bacillus cereus, suggesting its potential as an antibacterial agent .

Q & A

Basic: What synthetic strategies are recommended for preparing N-tert-butyl-1-(6-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide?

Methodological Answer:

The synthesis of benzothiazole-containing compounds typically involves coupling reactions between substituted benzothiazole cores and pyrrolidine-carboxamide derivatives. For example:

- Step 1: Synthesize the 6-ethoxy-1,3-benzothiazole core via cyclization of 2-aminophenol derivatives with thiourea or CS₂ under acidic conditions .

- Step 2: Introduce the pyrrolidine-3-carboxamide moiety using nucleophilic substitution or amide coupling. For tert-butyl groups, Boc-protected intermediates are common, followed by deprotection .

- Step 3: Purify via column chromatography (e.g., silica gel) and confirm yields (typically 50–60% for analogous compounds) .

Key Data:

| Intermediate | Yield (%) | Characterization Methods |

|---|---|---|

| 6-Ethoxy-1,3-benzothiazole | ~52–54 | ¹H/¹³C NMR, IR (C=O stretch ~1718–1741 cm⁻¹) |

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at δ ~1.25–1.44 ppm for CH₃CH₂O) and pyrrolidine ring protons (δ ~3.0–4.5 ppm) . IR spectroscopy identifies carboxamide C=O stretches (~1650–1750 cm⁻¹) .

- Chromatography: HPLC with C8/C18 columns (mobile phase: 0.1% TFA in H₂O/acetonitrile gradient) ensures purity ≥95% .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C₁₉H₂₆N₃O₂S) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity: Limited acute toxicity data exist; assume Category 4 hazards (oral/dermal/inhalation). Use PPE (gloves, goggles, fume hood) .

- Storage: Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Studies: Perform IC₅₀/EC₅₀ assays across multiple concentrations to validate activity. Compare with structurally similar analogs (e.g., cannabinoid receptor agonists or HIV-1 TAR RNA binders ).

- Target Selectivity: Use competitive binding assays (e.g., SPR or fluorescence polarization) to rule off-target effects .

- Data Normalization: Include positive/negative controls (e.g., known inhibitors/agonists) to account for batch-to-batch variability .

Example Workflow:

Screen compound against primary target (e.g., CB2 receptor ).

Test cross-reactivity with related targets (e.g., CB1, proteasomes ).

Validate using orthogonal assays (e.g., enzymatic vs. cell-based).

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., HIV-1 TAR RNA ). Prioritize derivatives with enhanced hydrogen bonding to key residues.

- ADMET Prediction: Tools like SwissADME predict logP (<3 for optimal permeability), solubility, and CYP450 interactions .

- QSAR Models: Develop quantitative structure-activity relationships using electronic (HOMO/LUMO) and steric descriptors (e.g., polar surface area) .

Key Parameters:

| Property | Target Range |

|---|---|

| logP | 2–3 |

| PSA | <90 Ų |

| CYP3A4 inhibition | Low |

Advanced: How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth: Use vapor diffusion (e.g., sitting-drop method) with PEG/ammonium sulfate as precipitants.

- Data Collection: Collect high-resolution (<1.5 Å) X-ray data at synchrotron facilities. Use SHELX programs for structure solution/refinement .

- Validation: Check Ramachandran plots (≥90% in favored regions) and R-factors (Rwork/Rfree < 0.20/0.25) .

Case Study: Analogous benzothiazole-carboxamide structures (e.g., PDB 1SU) show planar benzothiazole rings and puckered pyrrolidine conformations .

Advanced: What strategies optimize synthetic routes for scalability without compromising yield?

Methodological Answer:

- Catalysis: Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation or CuI for coupling reactions) .

- Solvent Optimization: Switch from DCM (low boiling point) to THF/toluene for easier large-scale purification .

- Process Analytics: Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Scalability Data:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield (%) | 50–60 | 45–55 |

| Purity (%) | 95 | ≥90 |

Advanced: How do researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Reproducibility Checks: Repeat experiments under identical conditions (solvent, temperature, concentration).

- Deuterated Solvents: Ensure consistent use (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .

- Cross-Lab Validation: Collaborate with independent labs to confirm spectral assignments (e.g., via NMR databases like HMDB) .

Advanced: What in vivo models are appropriate for studying this compound’s pharmacokinetics?

Methodological Answer:

- Rodent Models: Administer via oral gavage or IV (dose: 10–50 mg/kg) and collect plasma/tissue samples at timed intervals .

- Analytical Methods: LC-MS/MS quantifies parent compound/metabolites (LLOQ ~1 ng/mL) .

- Toxicokinetics: Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess safety .

Key Metrics:

| Parameter | Target |

|---|---|

| t₁/₂ | >4 h |

| Cmax | ≥1 µM |

| Bioavailability | ≥30% |

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.